N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound that features a unique structure combining an adamantyl group, a bromine atom, and a pyrazole ring The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantylmethyl precursor, which is then reacted with ethyl pyrazole-5-carboxylate. The bromination step is usually carried out using N-bromosuccinimide (NBS) as the brominating agent . The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and amidation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Material Science: The rigidity and bulkiness of the adamantyl group can enhance the thermal stability and mechanical properties of polymers and other materials.
Biological Studies: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom and pyrazole ring can participate in various binding interactions with enzymes or receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-(1-adamantylmethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom and the specific arrangement of the adamantyl and pyrazole groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O/c1-2-21-15(14(18)9-20-21)16(22)19-10-17-6-11-3-12(7-17)5-13(4-11)8-17/h9,11-13H,2-8,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHCFCFPGRTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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